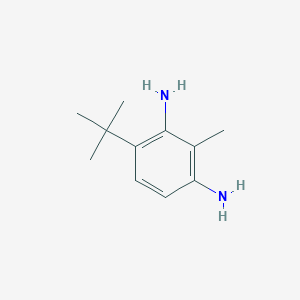
1,3-Benzenediamine, 4-(1,1-dimethylethyl)-2(or 6)-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenediamine, 4-(1,1-dimethylethyl)-2(or 6)-methyl-, also known as 2,6-di-tert-butyl-4-methylphenylenediamine (DBMPDA), is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DBMPDA is a versatile compound that has been used in various fields, including organic chemistry, materials science, and biomedical research. In
Wirkmechanismus
The mechanism of action of DBMPDA is related to its ability to act as a radical scavenger and antioxidant. DBMPDA can react with free radicals and other reactive species, such as peroxides and hydroperoxides, to form stable products and prevent further oxidation reactions. DBMPDA can also inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. In addition, DBMPDA can modulate the activity of enzymes involved in inflammation and cell signaling pathways, which can reduce inflammation and improve cell function.
Biochemische Und Physiologische Effekte
DBMPDA has been shown to have various biochemical and physiological effects, such as antioxidant activity, anti-inflammatory activity, and cytoprotective effects. DBMPDA can scavenge free radicals and reduce oxidative stress in cells, which can protect cells from damage and improve their function. DBMPDA can also reduce inflammation by modulating the activity of enzymes involved in inflammation and cell signaling pathways. In addition, DBMPDA can protect cells from apoptosis and necrosis by inhibiting the production of ROS and other reactive species.
Vorteile Und Einschränkungen Für Laborexperimente
DBMPDA has several advantages for lab experiments, such as its stability, solubility, and low toxicity. DBMPDA is stable under normal laboratory conditions and can be easily dissolved in common organic solvents. DBMPDA is also relatively non-toxic and can be used at high concentrations without causing significant harm to cells or organisms. However, DBMPDA has some limitations for lab experiments, such as its high cost and limited availability. DBMPDA is a relatively expensive compound, which can limit its use in large-scale experiments. In addition, DBMPDA is not widely available from commercial sources, which can make it difficult to obtain for some researchers.
Zukünftige Richtungen
There are several future directions for research on DBMPDA, such as its potential applications in drug discovery, materials science, and environmental remediation. DBMPDA has been shown to have potential applications as an antioxidant and anti-inflammatory agent, which can be further explored for the development of new drugs for various diseases, such as cancer, Alzheimer's disease, and cardiovascular disease. DBMPDA can also be used as a stabilizer for polymers and materials, which can improve their properties and durability. In addition, DBMPDA can be used for environmental remediation, such as the removal of pollutants from water and air. Further research on the synthesis, properties, and applications of DBMPDA can lead to new discoveries and innovations in various fields.
Conclusion:
In conclusion, DBMPDA is a versatile compound that has gained significant attention in scientific research due to its unique properties and potential applications. DBMPDA has been used in various fields, including organic chemistry, materials science, and biomedical research. DBMPDA has been shown to have potential applications as an antioxidant and anti-inflammatory agent, which can protect cells from oxidative stress and reduce inflammation. DBMPDA has several advantages for lab experiments, such as its stability, solubility, and low toxicity, but also has some limitations, such as its high cost and limited availability. Future research on DBMPDA can lead to new discoveries and innovations in various fields.
Synthesemethoden
DBMPDA can be synthesized through a multistep process involving the reaction of 2,6-dimethylphenol with phosgene to form 2,6-dimethylphenyl isocyanate, followed by reaction with tert-butylamine to yield DBMPDA. The yield of DBMPDA can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Wissenschaftliche Forschungsanwendungen
DBMPDA has been widely used in scientific research due to its unique properties, such as its ability to act as a radical scavenger and antioxidant. DBMPDA has been shown to have potential applications in various fields, including organic synthesis, polymer chemistry, and biomedical research. In organic synthesis, DBMPDA can be used as a stabilizer for radical intermediates, which can improve the yield and selectivity of the reaction. In polymer chemistry, DBMPDA can be used as a stabilizer for polyolefins, which can improve their thermal stability and mechanical properties. In biomedical research, DBMPDA has been shown to have potential applications as an antioxidant and anti-inflammatory agent, which can protect cells from oxidative stress and reduce inflammation.
Eigenschaften
CAS-Nummer |
103490-03-5 |
|---|---|
Produktname |
1,3-Benzenediamine, 4-(1,1-dimethylethyl)-2(or 6)-methyl- |
Molekularformel |
C11H18N2 |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
4-tert-butyl-2-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C11H18N2/c1-7-9(12)6-5-8(10(7)13)11(2,3)4/h5-6H,12-13H2,1-4H3 |
InChI-Schlüssel |
DVPHIKHMYFQLKF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1N)C(C)(C)C)N |
Kanonische SMILES |
CC1=C(C=CC(=C1N)C(C)(C)C)N |
Andere CAS-Nummern |
103697-96-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B21279.png)
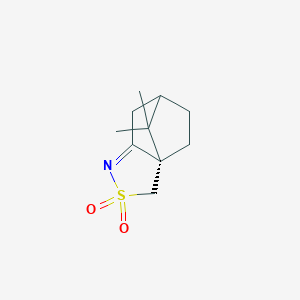
![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)

![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)

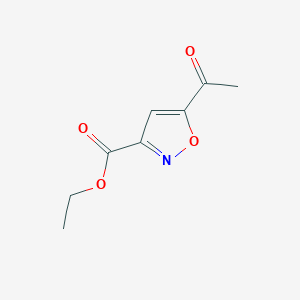
![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21304.png)
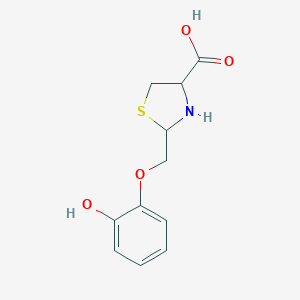
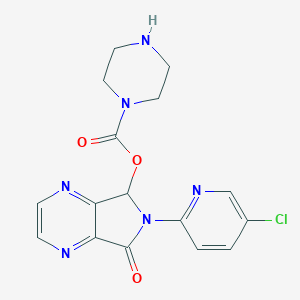
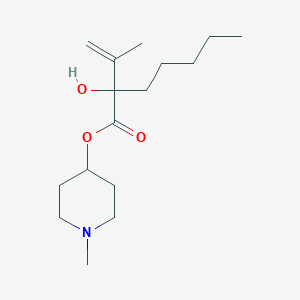
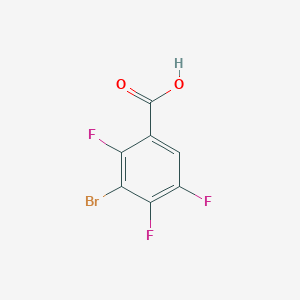
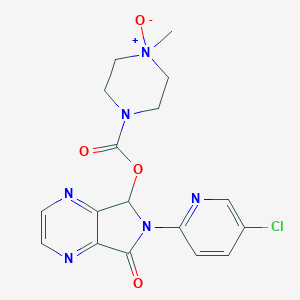
![4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B21316.png)